N-(2,3-Dimethylbutan-2-yl)formamide
Description
N-(2,3-Dimethylbutan-2-yl)formamide is a branched alkyl-substituted formamide derivative characterized by a tertiary alkyl group (2,3-dimethylbutan-2-yl) attached to the formamide nitrogen. Formamides are widely studied for their roles as solvents, intermediates in organic synthesis, and bioactive molecules in medicinal chemistry. Its synthesis likely involves formylation of 2,3-dimethylbutan-2-amine, though purification methods analogous to those for structurally related N-(α-alkoxyethyl)formamides (e.g., high-purity crystallization techniques) may apply .
Properties
IUPAC Name |
N-(2,3-dimethylbutan-2-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7(3,4)8-5-9/h5-6H,1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSIKUBLKAEOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598219 | |
| Record name | N-(2,3-Dimethylbutan-2-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29972-99-4 | |
| Record name | N-(2,3-Dimethylbutan-2-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylbutan-2-yl)formamide typically involves the reaction of 2,3-dimethylbutan-2-amine with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2,3-Dimethylbutan-2-amine} + \text{Formic acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylbutan-2-yl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(2,3-Dimethylbutan-2-yl)formamide has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylbutan-2-yl)formamide involves its interaction with molecular targets and pathways within biological systems. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
The branched alkyl chain in N-(2,3-Dimethylbutan-2-yl)formamide confers distinct properties compared to linear or smaller alkyl-substituted formamides. For example:
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility in Water | Key Structural Feature |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | Miscible | Linear dimethyl substitution |
| N-(2-Hydroxyphenyl)acetamide | Not reported | Not reported | Low | Aromatic hydroxyl substitution |
| N-(α-Alkoxyethyl)formamide | Varies by substituent | ~1.1–1.2 | Moderate | Alkoxyethyl substitution |
| This compound | Predicted: 180–200 | Predicted: ~0.9–1.0 | Low | Branched tertiary alkyl group |
Note: Predicted values for this compound are inferred from analogs in and steric effects of branching. Branched alkyl groups typically reduce water solubility and increase hydrophobicity compared to linear chains.
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